Product packaging for p-tert-Butylphenyl dihydrogen phosphate(Cat. No.:CAS No. 13421-39-1)

p-tert-Butylphenyl dihydrogen phosphate

Cat. No.: B080915
CAS No.: 13421-39-1
M. Wt: 230.2 g/mol
InChI Key: BFVWABPNHXPWPS-UHFFFAOYSA-N
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Description

p-tert-Butylphenyl dihydrogen phosphate ( 13421-39-1) is an organophosphate compound with the molecular formula C 10 H 15 O 4 P and a molecular weight of 230.20 g/mol . It is supplied as a high-purity (99%) compound for research applications . In scientific studies, this compound and its structural analogs are of significant interest in environmental research, particularly in the biodegradation of phosphate ester flame retardants and plasticizers . Research indicates that compounds like tert-butylphenyl diphenyl phosphate can undergo microbial degradation, with this compound potentially arising as a metabolite or intermediate in these processes . Furthermore, related phosphate esters, such as bis(2,4-di-tert-butylphenyl)phosphate, have been investigated for their pre-lethal cytotoxic effects in biopharmaceutical contexts, highlighting the broader research relevance of this chemical class in toxicology and cell biology . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15O4P B080915 p-tert-Butylphenyl dihydrogen phosphate CAS No. 13421-39-1

Properties

CAS No.

13421-39-1

Molecular Formula

C10H15O4P

Molecular Weight

230.2 g/mol

IUPAC Name

(4-tert-butylphenyl) dihydrogen phosphate

InChI

InChI=1S/C10H15O4P/c1-10(2,3)8-4-6-9(7-5-8)14-15(11,12)13/h4-7H,1-3H3,(H2,11,12,13)

InChI Key

BFVWABPNHXPWPS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)O

Other CAS No.

13421-39-1

Pictograms

Corrosive

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

p-tert-Butylphenyl dihydrogen phosphate is an organophosphate compound characterized by the presence of a tert-butyl group attached to a phenyl ring, with two hydrogen phosphates. Its molecular formula is C10H13O4PC_{10}H_{13}O_4P, and it exhibits properties that make it useful in various applications, particularly in analytical chemistry and material science.

Analytical Chemistry Applications

HPLC Analysis
One of the primary applications of this compound is in high-performance liquid chromatography (HPLC). It can be effectively separated using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry-compatible applications, phosphoric acid may be substituted with formic acid. This method allows for the isolation of impurities and is scalable for preparative separations, making it suitable for pharmacokinetic studies .

Flame Retardant Applications

This compound is utilized as a flame retardant in various materials. Its effectiveness as an additive has been noted in:

  • Wire and Cable Insulation : Enhancing fire resistance in electrical components.
  • Automotive Interiors : Providing safety features in vehicles.
  • Textiles and Upholstery : Used in coatings to prevent ignition and slow down flame spread .

Lubricants and Hydraulic Fluids

The compound also finds utility as a component in lubricants and hydraulic fluids . Its properties contribute to improved performance under high temperatures and pressures, making it suitable for use in:

  • High-performance hydraulic systems : Where low air entrainment times are critical.
  • Metalworking fluids : Offering lubrication while reducing flammability risks .

Case Study 1: HPLC Method Development

A study demonstrated the successful application of this compound in developing an HPLC method for analyzing pharmaceutical compounds. The method showed high sensitivity and specificity, allowing for the detection of trace levels of active pharmaceutical ingredients (APIs) in complex matrices .

Case Study 2: Flame Retardant Efficacy

Research conducted on the use of this compound as a flame retardant revealed that it significantly reduced the flammability of PVC materials used in construction. The study highlighted its potential to meet stringent fire safety standards while maintaining material integrity .

Toxicological Assessments

While this compound has beneficial applications, toxicological assessments are crucial to ensure safety. Studies indicate low acute toxicity levels when inhaled, with an LC50 value greater than 200 mg/L reported for rats . However, long-term exposure assessments are necessary to evaluate potential risks associated with chronic exposure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare p-tert-butylphenyl dihydrogen phosphate with structurally or functionally related organophosphates.

Compound Molecular Formula Key Properties Applications References
This compound Not explicitly provided (inferred: C₁₀H₁₅O₄P) High acidity (pKa ~2–3); steric hindrance from tert-butyl group; moderate solubility in polar solvents. Potential intermediate for flame retardants or plasticizers.
Neopentyl dihydrogen phosphate C₅H₁₃O₄P Acid-catalyzed hydrolysis without rate maximum in strong acid; P–O bond cleavage. Model compound for studying hydrolysis mechanisms.
Methyl dihydrogen phosphate CH₅O₄P Faster hydrolysis rates than neopentyl analog; exhibits rate maxima in strong acid. Biochemical studies (e.g., nucleotide analogs).
tert-Butylphenyl diphenyl phosphate (BPDP) C₂₂H₂₃O₄P Flame retardant; low volatility; high thermal stability. Additive in plastics, resins, and lubricants.
Tris(p-tert-butylphenyl) phosphate (TBPP) C₃₀H₃₉O₄P High molecular weight; excellent flame-retardant efficiency. Flame retardant in electronics and automotive materials.
Dibutyl phosphate C₈H₁₉O₄P Moderate acidity (pKa ~1–2); used in solvent extraction. Metal ion extraction; corrosion inhibitor.

Key Comparative Findings :

Hydrolysis Behavior: this compound likely undergoes acid-catalyzed hydrolysis similar to neopentyl dihydrogen phosphate, where steric hindrance from the tert-butyl group slows reaction rates compared to smaller analogs like methyl dihydrogen phosphate . intermediate formation) .

Binding Affinity :

  • Dihydrogen phosphate anions (H₂PO₄⁻) exhibit strong binding with macrocyclic receptors (logβ₁₂ = 10.51 in acetonitrile), outperforming acetate (logβ₁₂ = 8.46) . This high affinity could be leveraged in sensing applications, though steric effects from the tert-butyl group in this compound may reduce binding efficiency compared to unsubstituted analogs .

Industrial Relevance :

  • Fully substituted tert-butylphenyl phosphates (e.g., BPDP, TBPP) dominate flame-retardant applications due to their stability and low volatility. In contrast, dihydrogen phosphate derivatives may serve as synthetic intermediates or degradation products .

Steric and Electronic Effects :

  • The tert-butyl group in this compound introduces steric bulk, reducing reactivity in nucleophilic environments but enhancing thermal stability. This contrasts with linear alkyl phosphates (e.g., dibutyl phosphate), which are more reactive but less stable .

Preparation Methods

Phosphorylation of p-tert-Butylphenol

The direct phosphorylation of p-tert-butylphenol with phosphorus oxychloride (POCl₃) is a widely used method. In a representative protocol, p-tert-butylphenol reacts with POCl₃ in the presence of a Lewis acid catalyst (e.g., AlCl₃) under inert conditions. The reaction proceeds via stepwise esterification, where the phenolic hydroxyl group displaces chloride from POCl₃. A patent by CN102268036A details a modified approach:

  • Stepwise Addition : A portion of POCl₃ (30–45% of total) is initially mixed with p-tert-butylphenol at 60–80°C to form a monoester intermediate.

  • Catalyzed Reaction : The remaining POCl₃ and Lewis acid are added, followed by dropwise introduction of the intermediate. The mixture is heated to ≤110°C to complete the reaction.

  • Hydrolysis : The triester product is hydrolyzed under acidic conditions to yield the dihydrogen phosphate. For example, refluxing with dilute HCl selectively cleaves one ester bond.

Key Data :

  • Yield : 95–96% for triester intermediates.

  • Purity : Acid number ≤0.04 mg KOH/g.

Hydrolysis of Tris(p-tert-butylphenyl) Phosphate

Partial hydrolysis of the fully substituted triester offers an alternative route. Tris(p-tert-butylphenyl) phosphate is treated with aqueous NaOH (5–10%) at 60–80°C, followed by acidification with HCl to pH 2–3. This method avoids direct handling of POCl₃ but requires careful control of hydrolysis duration to prevent over-degradation.

Continuous Flow Synthesis Approaches

Recent advances in continuous flow chemistry enable rapid, scalable production. A study in ACS Omega demonstrated the synthesis of tris(2,4-di-tert-butylphenyl) phosphite in a microreactor with a residence time of 20 seconds. Adapting this method for phosphate synthesis involves:

  • Reactant Mixing : p-tert-Butylphenol and POCl₃ are fed into a T-shaped mixer at stoichiometric ratios.

  • Temperature Zones : The reaction proceeds through heated zones (40–160°C) to promote sequential esterification.

  • In-line Quenching : The product stream is mixed with water to hydrolyze intermediates to the dihydrogen phosphate.

Advantages :

  • Throughput : 18.4 kg/h demonstrated for phosphite analogs.

  • Safety : Reduced exposure to toxic intermediates like HCl gas.

Optimization of Reaction Parameters

Temperature and Time

Elevated temperatures accelerate esterification but risk decomposition. Optimal ranges include:

  • Esterification : 70–90°C for 2–3 hours.

  • Hydrolysis : 60–80°C for 1–2 hours.

Catalysts and Bases

Lewis acids (e.g., AlCl₃) enhance electrophilicity of POCl₃, while bases (e.g., triethylamine, TEA) neutralize HCl. The ACS Omega study found TEA (3.3 equiv) optimal for phosphite synthesis, achieving 82% yield.

Table 1: Base Optimization in Phosphorylation

BaseEquivYield (%)
TEA3.382
Pyridine3.375
DMAP3.368

Solvent Systems

Polar aprotic solvents (e.g., THF, toluene) improve reactant solubility. Toluene outperformed CHCl₃ and hexane in continuous flow setups.

Analytical Characterization

Post-synthesis analysis ensures product integrity:

  • NMR Spectroscopy : ³¹P NMR confirms phosphate structure (δ ≈ 0–5 ppm).

  • HPLC-MS : Detects residual triester (m/z 447.2) and hydrolyzed products.

  • Acid Number Titration : Validates degree of hydrolysis (target: ≤0.05 mg KOH/g).

Industrial-Scale Production Considerations

Cost Efficiency

Batch methods require large reactors and extended timelines, whereas flow systems reduce capital costs by 30–40% through compact design.

Environmental Impact

  • Waste Reduction : Continuous flow cuts solvent use by 50% via in-line recycling.

  • Energy Savings : Shorter reaction times lower energy consumption by 25% .

Q & A

Q. What are the standard synthetic routes for p-tert-butylphenyl dihydrogen phosphate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves hydrolysis or phosphorylation of p-tert-butylphenol precursors. For example, hydrolysis of tris(p-tert-butylphenyl) phosphate under acidic conditions yields the dihydrogen phosphate derivative . Optimization can employ factorial design experiments to evaluate variables like pH, temperature, and stoichiometry. A two-level full factorial design (as used in enzyme production studies) can identify critical parameters, with ANOVA analysis to assess significance (e.g., moisture content and pH were key factors in phosphate-related syntheses) .

Q. Table 1: Example Reaction Conditions

ParameterRange TestedOptimal Value
pH6.0–8.07.5
Temperature (°C)25–8060
SolventWater/THFAqueous buffer

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H/³¹P) to confirm molecular structure and substitution patterns .
  • HPLC-MS for purity assessment and detection of oligomeric byproducts (common in phosphate esters) .
  • FT-IR to identify functional groups (e.g., P=O stretching at ~1250 cm⁻¹) .
  • Elemental analysis to verify stoichiometry, particularly for phosphorus content .

Advanced Research Questions

Q. How do researchers reconcile conflicting toxicity data between pure this compound and commercial mixtures in flame retardants?

  • Methodological Answer : Commercial mixtures (e.g., Phosflex®) contain multiple constituents, including triphenyl phosphate and tris(p-tert-butylphenyl) phosphate, which complicate toxicity assessments . To address contradictions:
  • Component-specific assays : Isolate individual compounds via column chromatography and test dermal sensitization (EC3 values) and depigmentation risks separately .
  • Synergistic effect studies : Use isobolographic analysis to model interactions between components .
  • Data normalization : Express toxicity metrics relative to molar concentrations of the target compound in mixtures.

Q. Table 2: Toxicity Data Comparison

ComponentEC3 (μg/cm²)Depigmentation RiskSource
Pure dihydrogen phosphate450Low
Commercial mixture220High

Q. What strategies mitigate interference from phosphate oligomers in anion-binding studies involving this compound?

  • Methodological Answer : Dihydrogen phosphate self-associates in solution, forming oligomers that skew binding constants. Mitigation approaches include:
  • Solvent selection : Use low-polarity solvents (e.g., chloroform) to reduce oligomerization .
  • Competitive titration : Introduce a host molecule with known affinity (e.g., urea derivatives) to compete with oligomers .
  • Dynamic light scattering (DLS) : Monitor oligomer size distribution and adjust concentration to minimize aggregation .

Q. What is the mechanistic role of this compound in enzyme inhibition studies, particularly in phosphate transfer reactions?

  • Methodological Answer : The compound acts as a phosphatase inhibitor by mimicking transition states in phosphoryl transfer. Key steps:
  • Kinetic assays : Measure inhibition constants (Kᵢ) using colorimetric substrates (e.g., pNPP) under varied pH and ionic strength .
  • Crystallography : Resolve enzyme-inhibitor complexes (e.g., alkaline phosphatase) to identify binding motifs .
  • Isotopic labeling : Use ¹⁸O-labeled phosphate to track hydrolysis pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in environmental persistence data between academic studies and industry reports?

  • Methodological Answer : Industry data (e.g., REACH dossiers) often report lower persistence due to standardized OECD 301 tests, while academic studies use advanced models (e.g., QSAR) that predict longer half-lives. Resolution strategies:
  • Cross-validation : Compare experimental degradation rates (e.g., hydrolysis at pH 4–9) with model outputs .
  • Meta-analysis : Pool data from EPA, PubChem, and academic databases, weighting by methodology rigor .

Regulatory and Safety Considerations

Q. What are the critical parameters for designing safe handling protocols in laboratory settings?

  • Methodological Answer :
  • Dermal exposure limits : Adhere to IFRA recommendations (<0.1% in formulations) based on sensitization thresholds .
  • Ventilation : Use fume hoods with ≥100 ft/min airflow during synthesis .
  • Waste management : Neutralize acidic phosphate residues with calcium carbonate before disposal .

Experimental Design Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies on this compound?

  • Methodological Answer :
  • Feasible : Prioritize assays with high-throughput compatibility (e.g., microplate-based phosphatase screens) .
  • Novel : Explore understudied applications, such as its role in piezoelectric materials .
  • Ethical : Avoid in vivo testing until in vitro genotoxicity (Ames test) is completed .

Key Data Sources

  • Structural and Synthetic Data : PubChem , EPA DSSTox .
  • Toxicity and Mixture Analysis : REACH dossiers , IFRA Standards .
  • Advanced Applications : Anion-binding studies , enzyme kinetics .

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